molecular formula C25H33N3O2 B2757415 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-phenylpropanamide CAS No. 921895-91-2

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-phenylpropanamide

Cat. No. B2757415
CAS RN: 921895-91-2
M. Wt: 407.558
InChI Key: LFJDHWPTCMAFBW-UHFFFAOYSA-N
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Description

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-phenylpropanamide” is a chemical compound with the CAS Number: 1119450-30-4 . Its molecular weight is 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.45 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

  • Development of New Heterocyclic Compounds

    Researchers have developed convenient synthetic methodologies for creating tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds are characterized using various spectral analyses, aiming to investigate their pharmacological activities in the future (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

  • Organocatalytic Enantioselective Syntheses

    A methodology for preparing 1-substituted 1,2,3,4-tetrahydroisoquinolines through asymmetric Pictet-Spengler reactions has been developed. This approach has enabled the synthesis of various natural products and synthetic drugs, demonstrating the compound's utility in creating biologically active molecules (E. Mons, M. Wanner, S. Ingemann, J. V. van Maarseveen, H. Hiemstra, 2014).

  • Labeling and Evaluation for Imaging

    Novel quinoline-2-carboxamide derivatives have been developed as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds offer promising avenues for noninvasive assessment of receptors in vivo, highlighting the versatility of tetrahydroquinoline derivatives in diagnostic applications (M. Matarrese, R. Moresco, A. Cappelli, et al., 2001).

  • Synthesis of Complex Molecules

    Research on synthesizing 1-formyl-1,2-dihydroquinoline derivatives via a Lewis acid-catalyzed cyclization process exemplifies the compound's role in producing complex molecules for further pharmacological testing. This efficient route underscores the chemical's potential in medicinal chemistry (K. Kobayashi, Satoshi Nagato, M. Kawakita, Osamu Morikawa, H. Konishi, 1995).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-27-13-5-8-21-18-22(10-11-23(21)27)24(28-14-16-30-17-15-28)19-26-25(29)12-9-20-6-3-2-4-7-20/h2-4,6-7,10-11,18,24H,5,8-9,12-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDHWPTCMAFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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